Isoform Selectivity: D-Ala-Lys-AMCA Is Transported Exclusively by Vertebrate PEPT1 but Not Vertebrate PEPT2
In a direct head-to-head comparison using Xenopus oocytes heterologously expressing vertebrate transporters, D-Ala-Lys-AMCA (d-AK-AMCA) was transported by rabbit PEPT1 but showed no measurable transport by rabbit PEPT2. In contrast, the β-alanine analog (β-AK-AMCA) was not transported by either rabbit PEPT1 or rabbit PEPT2 [1]. This demonstrates that D-Ala-Lys-AMCA provides PEPT1-specific transport signal in vertebrate systems, whereas β-Ala-Lys-AMCA fails to report PEPT1 activity.
| Evidence Dimension | PEPT1 vs. PEPT2 Transport Activity (Vertebrate) |
|---|---|
| Target Compound Data | Transported by rabbit PEPT1; Not transported by rabbit PEPT2 |
| Comparator Or Baseline | β-Ala-Lys-AMCA: Not transported by rabbit PEPT1; Not transported by rabbit PEPT2 |
| Quantified Difference | D-Ala-Lys-AMCA uniquely reports vertebrate PEPT1 activity; β-Ala-Lys-AMCA reports neither |
| Conditions | Heterologous expression in Xenopus oocytes; electrophysiological and fluorescence methods |
Why This Matters
Researchers studying vertebrate PEPT1 function require a probe that discriminates between PEPT1 and PEPT2; D-Ala-Lys-AMCA provides this isoform selectivity where β-Ala-Lys-AMCA does not.
- [1] Kottra G, Spanier B, Verri T, Daniel H. Peptide transporter isoforms are discriminated by the fluorophore-conjugated dipeptides β-Ala- and d-Ala-Lys-N-7-amino-4-methylcoumarin-3-acetic acid. Physiol Rep. 2013;1(7):e00165. doi:10.1002/phy2.165 View Source
